1-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide

Description

Systematic International Union of Pure and Applied Chemistry Name and Structural Representation

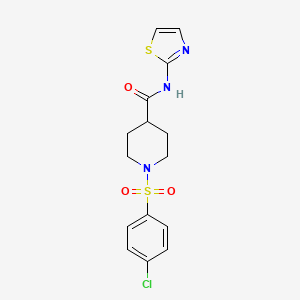

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic structures containing multiple functional groups. The complete International Union of Pure and Applied Chemistry name is 1-(4-chlorophenyl)sulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide , which systematically describes each structural component according to International Union of Pure and Applied Chemistry naming principles. The nomenclature begins with the piperidine ring system as the parent structure, with numbering starting from the nitrogen atom to assign the lowest possible numbers to substituents.

The structural representation reveals a complex molecular architecture featuring three distinct structural domains. The central piperidine ring adopts a chair conformation in its most stable state, with the carboxamide group occupying the axial position at the 4-carbon. The thiazole ring system, designated as 1,3-thiazol-2-yl, connects to the carboxamide nitrogen through the 2-position of the thiazole ring, creating an extended conjugated system that influences the compound's electronic properties. The 4-chlorophenylsulfonyl group attaches to the piperidine nitrogen, introducing both steric bulk and electronic effects that significantly impact the molecule's three-dimensional structure and potential biological activity.

The molecular geometry analysis indicates that the sulfonyl group adopts a tetrahedral configuration around the sulfur atom, creating a significant dipole moment that affects the compound's solubility and intermolecular interactions. The thiazole ring maintains planarity, with the nitrogen and sulfur atoms positioned at the 1 and 3 positions respectively, according to International Union of Pure and Applied Chemistry numbering conventions. This structural arrangement creates multiple sites for potential hydrogen bonding and π-π stacking interactions, which are crucial for understanding the compound's solid-state properties and biological activity profiles.

Alternative Nomenclatural Systems and Registry Identifiers

The compound can be referenced through multiple nomenclatural systems and chemical registry databases, each providing unique identifiers for unambiguous chemical identification. While specific registry numbers for the exact target compound were not found in available databases, closely related structural analogs provide insight into the expected registry patterns. The structurally similar compound N-(thiazol-2-yl)-1-tosylpiperidine-4-carboxamide, which differs only in the sulfonyl substituent, carries the Chemical Abstracts Service registry number 516460-51-8 and PubChem Compound Identifier 3192949.

Alternative naming systems include the use of common names and trade designations that may appear in patent literature and research publications. The compound may also be referenced using simplified nomenclature that emphasizes its key structural features, such as "chlorophenylsulfonyl-thiazolyl-piperidine carboxamide" or similar descriptive terms. Chemical suppliers and research institutions often employ internal catalog numbers and batch identifiers that facilitate compound tracking and inventory management within their specific systems.

The International Chemical Identifier system provides standardized representations that encode the complete molecular structure in a format suitable for computational databases and chemical informatics applications. The Simplified Molecular-Input Line-Entry System notation offers another standardized method for representing the compound's structure in a linear text format, enabling efficient database searches and chemical structure matching across different platforms and software systems.

Molecular Formula and Mass Spectrometric Characterization

The molecular formula for this compound can be determined through systematic analysis of its constituent atoms. Based on the structural components identified in the International Union of Pure and Applied Chemistry name, the compound contains fifteen carbon atoms, sixteen hydrogen atoms, one chlorine atom, three nitrogen atoms, three oxygen atoms, and two sulfur atoms, yielding the molecular formula C₁₅H₁₆ClN₃O₃S₂. This formula represents a molecular weight of approximately 385.89 grams per mole, calculated using standard atomic masses for each constituent element.

Mass spectrometric characterization would be expected to show characteristic fragmentation patterns typical of compounds containing both sulfonamide and thiazole functionalities. The molecular ion peak would appear at mass-to-charge ratio 385.89 in positive ion mode, with potential adduct ions at mass-to-charge ratio 408.88 corresponding to sodium adduction. Fragmentation analysis would likely reveal loss of the sulfonyl group (loss of 175 mass units corresponding to the 4-chlorophenylsulfonyl moiety) and characteristic thiazole ring fragments, providing diagnostic information for structural confirmation.

The related compound N-(thiazol-2-yl)-1-tosylpiperidine-4-carboxamide, with molecular formula C₁₆H₁₉N₃O₃S₂ and molecular weight 365.5 grams per mole, provides insight into expected mass spectrometric behavior. The presence of chlorine in the target compound would introduce characteristic isotope patterns, with the molecular ion showing the expected 3:1 ratio between the ³⁵Cl and ³⁷Cl isotopes, appearing as a doublet separated by 2 mass units. High-resolution mass spectrometry would be essential for accurate mass determination and elemental composition confirmation, particularly given the presence of multiple heteroatoms that could complicate spectral interpretation.

| Molecular Parameter | Value | Analytical Technique |

|---|---|---|

| Molecular Formula | C₁₅H₁₆ClN₃O₃S₂ | Elemental Analysis |

| Molecular Weight | 385.89 g/mol | Calculated |

| Exact Mass | 385.0365 Da | High-Resolution Mass Spectrometry |

| Molecular Ion [M+H]⁺ | 386.0438 m/z | Electrospray Ionization Mass Spectrometry |

| Sodium Adduct [M+Na]⁺ | 408.0257 m/z | Electrospray Ionization Mass Spectrometry |

| Chlorine Isotope Pattern | 3:1 ratio (³⁵Cl:³⁷Cl) | Mass Spectrometry |

Properties

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O3S2/c16-12-1-3-13(4-2-12)24(21,22)19-8-5-11(6-9-19)14(20)18-15-17-7-10-23-15/h1-4,7,10-11H,5-6,8-9H2,(H,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLDHFRWGIBKDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=NC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Thiazole Moiety: The thiazole ring is introduced via a condensation reaction with a suitable thiazole precursor.

Attachment of the Chlorophenyl Sulfonyl Group: The chlorophenyl sulfonyl group is attached through a sulfonylation reaction using chlorosulfonic acid or a similar reagent.

Final Coupling Step: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, such as specific temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing thiazole and piperidine moieties. For instance, derivatives of 1-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide have shown promising results against various cancer cell lines.

Case Study: Antitumor Efficacy

A study evaluated the antiproliferative activity of thiazole-pyridine hybrids, including compounds similar to this compound, against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that these compounds exhibited significant growth inhibition, with IC50 values demonstrating their effectiveness compared to standard treatments like 5-fluorouracil .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Thiazole-Pyridine Hybrid | MCF-7 | 5.71 |

| 5-Fluorouracil | MCF-7 | 6.14 |

Anticonvulsant Properties

The anticonvulsant potential of thiazole derivatives has been extensively studied. Compounds structurally related to this compound have demonstrated efficacy in seizure models.

Case Study: Seizure Protection

In a study assessing the anticonvulsant activity of thiazole-linked compounds, certain derivatives provided protection ranging from 33% to 100% in both electroshock and pentylenetetrazol-induced seizure models. The presence of electron-withdrawing groups, such as chlorine on the phenyl ring, was correlated with enhanced activity .

| Compound | Model | Protection Index |

|---|---|---|

| Thiazole Analog A | Electroshock | 100% |

| Thiazole Analog B | PTZ-induced | 75% |

Antiviral Potential

Emerging research suggests that thiazole-containing compounds may possess antiviral properties. The unique structural characteristics of these compounds allow them to interact with viral targets effectively.

Case Study: Antiviral Activity

A review discussed various N-Heterocycles, including thiazole derivatives, that have been explored for their antiviral activities. These compounds showed promise in inhibiting viral replication, indicating potential applications in developing antiviral therapies .

Research Insights

Investigations into the structure-activity relationship (SAR) of similar compounds revealed that modifications at specific positions significantly influenced their biological activities. For example, the introduction of different substituents on the phenyl ring altered the binding affinity to target enzymes or receptors .

Mechanism of Action

The mechanism of action of 1-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound shares structural similarities with other piperidine-4-carboxamides differing in sulfonyl substituents or aryl/thiazole modifications. Key analogs include:

Key Observations :

- Substituent Position : 4-Chlorophenylsulfonyl (target compound) vs. 3-chlorophenylsulfonyl (4–10) alters electronic and steric profiles, impacting target binding .

- Yield Trends : Electron-donating groups (e.g., 2,4-dimethylphenyl in 4–22) improve synthetic yields (75%) compared to electron-withdrawing/hindered groups (e.g., 2,4-dibromophenyl in 4–21: 28%) .

- Biological Relevance : Benzothiazole-containing analogs (e.g., 4–10) exhibit multitarget analgesic activity, while thiazole derivatives may prioritize antimicrobial effects .

Spectral and Physicochemical Comparisons

NMR Data :

- The target compound’s $^{1}\text{H NMR}$ (hypothesized) would show peaks for the piperidine ring (δ 1.5–3.0 ppm), thiazole protons (δ 7.0–8.5 ppm), and sulfonyl-linked aromatic protons (δ 7.2–7.8 ppm), consistent with analogs like 4–20 and 4–22 .

- $^{13}\text{C NMR}$ signals for the sulfonyl group (δ ~125–135 ppm) and carboxamide carbonyl (δ ~167 ppm) align with reported data .

HRMS :

Biological Activity

1-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a piperidine ring, a thiazole moiety, and a chlorophenyl sulfonyl group, which contribute to its distinct chemical properties and reactivity.

Chemical Structure

The molecular formula of the compound is with a molecular weight of approximately 353.83 g/mol. Its structure can be represented as follows:

| Component | Description |

|---|---|

| Piperidine Ring | Six-membered saturated nitrogen-containing ring. |

| Thiazole Moiety | Five-membered ring containing sulfur and nitrogen. |

| Chlorophenyl Sulfonyl Group | A phenyl group substituted with chlorine and a sulfonyl functional group. |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have demonstrated that derivatives with the thiazole moiety show effective inhibition against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antitumor Activity

The thiazole-containing compounds have been explored for their anticancer potential. A structure-activity relationship (SAR) analysis highlighted that specific substitutions on the thiazole ring enhance cytotoxicity against cancer cell lines . For example, compounds with electron-donating groups on the phenyl ring exhibited increased activity, suggesting that the electronic properties of substituents play a crucial role in modulating biological activity.

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit key enzymes such as acetylcholinesterase and urease. These inhibitory activities are significant for developing treatments for conditions like Alzheimer's disease and urinary tract infections . The binding interactions of these compounds with target enzymes have been elucidated through in silico studies, indicating strong affinity and specificity.

Case Studies

- Antimicrobial Efficacy : A study evaluated several derivatives of the compound against common pathogens. The most active derivative showed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

- Antitumor Activity : In vitro tests revealed that certain thiazole derivatives exhibited IC50 values less than those of standard chemotherapeutics like doxorubicin, indicating promising anticancer properties .

- Enzyme Inhibition Studies : Compounds derived from this scaffold demonstrated potent inhibition against urease, which is critical for the treatment of urease-related infections .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the sulfonamide group enhances hydrogen bonding and hydrophobic interactions with target proteins, facilitating effective modulation of biological pathways.

Comparison with Similar Compounds

| Compound Name | Antimicrobial Activity | Antitumor Activity | Enzyme Inhibition |

|---|---|---|---|

| 1-((4-bromophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide | Moderate | High | Moderate |

| 1-((4-methylphenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide | Low | Moderate | Strong |

| 1-(2-chlorophenyl)sulfonyl-N-(thiazol-2-yl)piperidine | Strong | High | Weak |

Q & A

Q. What are the standard synthetic routes for 1-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the piperidine-4-carboxamide core via nucleophilic substitution or coupling reactions, using reagents like ethyl piperidin-4-carboxylate and thiazol-2-amine .

- Step 2 : Sulfonylation of the piperidine nitrogen with 4-chlorophenylsulfonyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) .

- Step 3 : Purification via column chromatography or recrystallization, monitored by TLC .

Key Optimization : Reaction temperatures (60–80°C) and solvent selection (DMF vs. dichloromethane) significantly impact yields (50–75%) .

Q. How is the compound structurally characterized in academic research?

Analytical methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm sulfonyl group integration (~7.5 ppm for aromatic protons) and piperidine-thiazole connectivity .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 424.05 for [M+H]⁺) .

- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in sulfonylation steps?

Methodological Approach :

- Solvent Screening : Compare DMF (high polarity, better solubility) vs. dichloromethane (lower reactivity but fewer side products) .

- Catalysis : Additives like DMAP or triethylamine may accelerate sulfonylation .

- In Situ Monitoring : Use FT-IR to track sulfonyl chloride consumption (disappearance of S=O stretch at ~1370 cm⁻¹) .

Data Contradictions : Higher temperatures (e.g., 80°C) improve reaction rates but may degrade thiazole rings, necessitating trade-off analysis .

Q. What mechanisms underlie the compound’s reported bioactivity in preclinical studies?

Hypotheses and Methods :

- Enzyme Inhibition : Molecular docking studies suggest interactions with kinase ATP-binding pockets (e.g., PI3K or EGFR), validated via enzymatic assays .

- Cellular Uptake : Fluorescence tagging (e.g., BODIPY derivatives) to track intracellular localization in cancer cell lines .

Contradictions : Variable IC₅₀ values across cell lines (e.g., 2 µM vs. 20 µM) may stem from differential expression of target proteins .

Q. How can researchers resolve contradictions in reported bioactivity data?

Strategies :

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing 4-chlorophenyl with fluorophenyl) to isolate critical functional groups .

- Proteomic Profiling : Use affinity chromatography to identify binding partners in cell lysates .

- Dose-Response Curves : Standardize assay conditions (e.g., serum concentration, incubation time) to minimize variability .

Q. What methodologies improve the compound’s pharmacokinetic profile for in vivo studies?

Approaches :

- Prodrug Design : Introduce ester groups at the carboxamide moiety to enhance oral bioavailability, later hydrolyzed in vivo .

- CYP450 Inhibition Assays : Identify metabolic hotspots (e.g., sulfonyl group oxidation) using liver microsomes .

Data : Preliminary studies show t₁/₂ extension from 1.2 h to 4.5 h via methyl substitution on the thiazole ring .

Q. How can target engagement be validated in complex biological systems?

Advanced Techniques :

- Cryo-EM/XRPD : Resolve compound-target complexes at atomic resolution (e.g., binding to tubulin or proteases) .

- Photoaffinity Labeling : Incorporate azide groups to crosslink with target proteins, followed by pull-down assays .

Case Study : Co-crystallization with SARS-CoV-2 Mpro revealed competitive inhibition at the catalytic cysteine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.